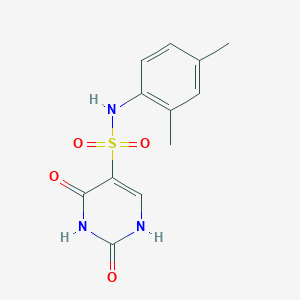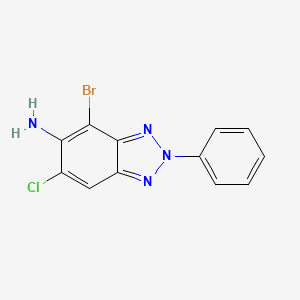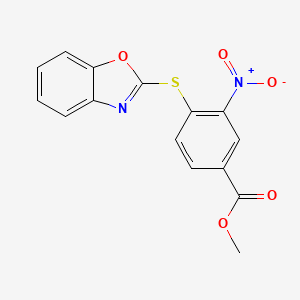![molecular formula C19H24N6O2 B5520182 (1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)
(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is related to a class of substances that involve diazabicyclo[3.3.1]nonanes and their derivatives, which have been studied for various applications including medicinal chemistry.
Synthesis Analysis
- Synthesis of related compounds involves the preparation of 1-carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. These compounds are characterized by 1H and 13C NMR data (Vijayakumar & Sundaravadivelu, 2005).
Molecular Structure Analysis
- The molecular structure of related compounds, like N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, shows a preference for twin-chair conformation with partial flattening at amide nitrogen end, as determined by NMR spectral data and X-ray crystal structure analysis (Ponnuswamy et al., 2016).
Chemical Reactions and Properties
- The chemical reactivity and properties of diazabicyclo[3.3.1]nonanes derivatives involve interactions with different functional groups, leading to various chemical transformations and structural conformations. For example, the presence of acetyl and propionyl groups in thiadiazole derivatives of these compounds indicates significant antimicrobial activity (Rani, Ramachandran, & Kabilan, 2010).
Physical Properties Analysis
- The physical properties of these compounds can be deduced from their structural conformations, as seen in the twin-chair conformations and chair and boat conformation of cyclohexane and piperidine rings, respectively, which are significant in determining their physicochemical characteristics (Weber et al., 2001).
Chemical Properties Analysis
- The chemical properties of these compounds, particularly their interactions with various receptors and their potential biological activities, are influenced by the nature of substituents attached to the diazabicyclo[3.3.1]nonane scaffold. For instance, the hydrogen bond acceptor systems play a significant role in determining the subtype selectivity and affinity for receptors (Eibl et al., 2013).
科学的研究の応用
Synthesis and Characterization
Research into similar compounds focuses on the synthesis of nitrogen and sulfur-containing spiro heterocycles, which have been characterized using various analytical techniques including IR, NMR, and X-ray diffraction. These compounds, due to their structural complexity, are of interest for their unique chemical properties and potential for further functionalization (Rani, Ramachandran, & Kabilan, 2010).
Antimicrobial Properties
Some derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential as templates for the development of new antimicrobial agents. The activity has been attributed to specific structural features, such as the presence of electron-withdrawing groups enhancing the compounds' efficacy against certain microorganisms (Rani, Ramachandran, & Kabilan, 2010).
Biological Receptor Interactions
The 3,7-diazabicyclo[3.3.1]nonane scaffold, which is structurally related to the compound , has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications to this scaffold, such as implementing a carboxamide motif displaying a hydrogen bond acceptor functionality, have resulted in compounds with higher affinities and selectivity for α4β2(∗) nAChRs. This indicates the potential of such compounds in the development of selective ligands for neurological targets (Eibl et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-2-9-24-17-8-5-15(19(24)27)11-23(12-17)18(26)10-14-3-6-16(7-4-14)25-13-20-21-22-25/h3-4,6-7,13,15,17H,2,5,8-12H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKXIRDSRDPSM-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)
![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)